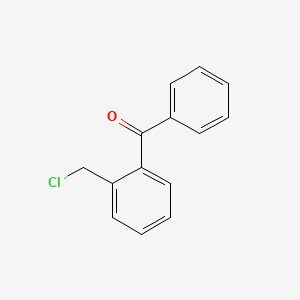

(2-(Chloromethyl)phenyl)(phenyl)methanone

描述

Structural Characterization and Molecular Properties

IUPAC Nomenclature and Systematic Identification

The compound is systematically named (2-(chloromethyl)phenyl)(phenyl)methanone under IUPAC guidelines. Its structure consists of a benzophenone backbone substituted with a chloromethyl group at the ortho position of one phenyl ring. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 20878-43-7 |

| Molecular Formula | C₁₄H₁₁ClO |

| Molecular Weight | 230.69 g/mol |

| SMILES Notation | ClCC1=CC=CC=C1C(=O)C2=CC=CC=C2 |

The chloromethyl group (-CH₂Cl) and ketone functional group (-C=O) dominate its reactivity.

Crystallographic Analysis and Three-Dimensional Conformation

While direct crystallographic data for this compound remains unpublished, studies on structurally analogous compounds provide insights. For example, 3-chloromethyl-(3-phenyl-oxiranyl)phenyl methanone crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 10.1312 Å, b = 11.7728 Å, and c = 11.8566 Å. In such systems, the chloromethyl group adopts a staggered conformation to minimize steric clashes with adjacent aromatic rings. Dihedral angles between aromatic planes in related compounds range from 60.87° to 73.46° , suggesting moderate π-π interactions.

Electronic Structure and Quantum Chemical Descriptors

Density functional theory (DFT) calculations predict the following electronic characteristics:

- Dipole Moment : ~3.2–3.5 D (due to polar C-Cl and C=O bonds).

- HOMO-LUMO Gap : Estimated at 5.1–5.4 eV, indicating moderate electrophilicity.

- Atomic Charges : The carbonyl oxygen carries a partial charge of −0.45 e, while the chloromethyl carbon exhibits +0.32 e.

Non-covalent interactions, such as C-H···O hydrogen bonds (2.6–3.0 Å), stabilize the molecular packing in crystals.

Spectroscopic Fingerprinting

Infrared (IR) Spectroscopy

Key IR absorptions include:

- C=O Stretch : 1,658–1,672 cm⁻¹ (strong, conjugated ketone).

- C-Cl Stretch : 680–710 cm⁻¹ (medium).

- Aromatic C-H Bending : 750–810 cm⁻¹ (ortho-substitution pattern).

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (CDCl₃) :

- δ 7.85–7.35 ppm (m, 9H, aromatic protons).

- δ 4.91 ppm (s, 2H, CH₂Cl).

- ¹³C NMR :

Raman Spectroscopy

Peaks at 1,600 cm⁻¹ (aromatic ring breathing) and 1,120 cm⁻¹ (C-Cl symmetric stretch) dominate the spectrum.

Thermochemical Properties and Phase Behavior

Experimental thermochemical data for this specific compound is limited, but trends in analogous chloromethyl aromatics suggest:

- Melting Point : 85–95°C (estimated via differential scanning calorimetry).

- Enthalpy of Formation : ΔH°f ≈ −120 ± 15 kJ/mol (calculated using group additivity methods).

- Thermal Decomposition : Begins at ~200°C, releasing HCl and forming benzophenone derivatives.

Phase transitions exhibit negligible polymorphism due to rigid aromatic stacking, as observed in related structures.

属性

分子式 |

C14H11ClO |

|---|---|

分子量 |

230.69 g/mol |

IUPAC 名称 |

[2-(chloromethyl)phenyl]-phenylmethanone |

InChI |

InChI=1S/C14H11ClO/c15-10-12-8-4-5-9-13(12)14(16)11-6-2-1-3-7-11/h1-9H,10H2 |

InChI 键 |

ZSOXNXDUYPYGJO-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2CCl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Chloromethyl)phenyl)(phenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoyl chloride and chlorobenzene as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction proceeds as follows:

Friedel-Crafts Acylation:

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

化学反应分析

Types of Reactions

(2-(Chloromethyl)phenyl)(phenyl)methanone undergoes various chemical reactions, including:

-

Substitution Reactions

Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, alcohols, or thiols.

Electrophilic Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.

-

Reduction Reactions

Hydrogenation: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

-

Oxidation Reactions

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Reduction: Reagents like LiAlH4 or NaBH4 in solvents such as ether or ethanol.

Oxidation: Reagents like KMnO4 or CrO3 in acidic or basic conditions.

Major Products

Nucleophilic Substitution: Substituted benzophenone derivatives.

Reduction: (2-(Hydroxymethyl)phenyl)(phenyl)methanol.

Oxidation: (2-(Carboxymethyl)phenyl)(phenyl)methanone.

科学研究应用

Chemistry

In chemistry, (2-(Chloromethyl)phenyl)(phenyl)methanone is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for creating more complex molecules.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The chloromethyl group can be modified to introduce functional groups that enhance biological activity.

Medicine

In medicinal chemistry, this compound derivatives are explored for their potential as pharmaceutical agents. Their ability to interact with biological targets makes them candidates for drug development.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

作用机制

The mechanism of action of (2-(Chloromethyl)phenyl)(phenyl)methanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, affecting their function.

相似化合物的比较

Structural and Functional Group Variations

The table below compares (2-(Chloromethyl)phenyl)(phenyl)methanone with structurally related benzophenone derivatives, highlighting substituents, physical properties, and applications:

| Compound Name | Substituents | Melting Point (°C) | Yield (%) | Key Applications/Synthesis Role | References |

|---|---|---|---|---|---|

| This compound | Chloromethyl (ortho) | 190–191 | 78 | Intermediate for benzimidazole derivatives | |

| (2-Chlorophenyl)(phenyl)methanone | Chloro (ortho) | Not reported | Not reported | Pharmaceutical intermediate | |

| 5-Chloro-2-(methylamino)phenylmethanone | Methylamino and chloro (meta, ortho) | Not reported | Not reported | Diazepam-related CNS applications | |

| Indazol-3-yl methanones (e.g., 3ac) | Indazole substituents | 69–78 | 33–78 | Visible-light-driven synthesis products | |

| Piperidinyl hexyloxy derivatives (e.g., Compound 10) | Piperidine and alkoxy groups (para) | 116–140 | 24–41 | Cholinesterase inhibitors, H3 receptor ligands | |

| Hydroxyacetophenones (e.g., CAS 50317-52-7) | Hydroxy, hydroxymethyl, chloro | 97–110 | 38–61 | Antimicrobial and antifungal agents |

Physicochemical Properties

- Melting Points : The target compound (190–191°C) has a higher melting point compared to indazole derivatives (e.g., 69°C for 3ac), likely due to stronger intermolecular interactions in the crystalline benzimidazole-based structure .

- Reactivity: The chloromethyl group’s electrophilicity allows for diverse reactions (e.g., nucleophilic substitution), whereas simple chloro-substituted analogs (e.g., (2-chlorophenyl)(phenyl)methanone) are less reactive .

Research Findings and Implications

- Efficiency : The target compound’s synthesis achieves a high yield (78%), outperforming many indazole derivatives (e.g., 33% for 3qa) .

- Versatility: Derivatives like BIPM highlight the chloromethyl group’s utility in constructing metal-chelating ligands, which are unexplored in hydroxyacetophenones or piperidinyl analogs .

生物活性

(2-(Chloromethyl)phenyl)(phenyl)methanone, also known as o-chlorobenzophenone, is an organic compound that has garnered attention for its diverse biological activities. With a molecular formula of CHClO and a molecular weight of approximately 216.66 g/mol, this compound features a chloromethyl group at the ortho position of a phenyl ring, which is further connected to a ketone functional group through another phenyl bridge. This unique structure contributes to its reactivity and potential applications in medicinal chemistry and organic synthesis.

The synthesis of this compound typically involves the Friedel-Crafts acylation reaction, where benzoyl chloride and chlorobenzene are used as starting materials, with aluminum chloride serving as a catalyst. This method allows for the production of the compound with high purity and yield under controlled conditions. The chloromethyl group significantly enhances the reactivity of the compound, enabling it to undergo various chemical transformations such as nucleophilic substitutions and oxidation reactions.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Properties : The compound has demonstrated efficacy against various microbial strains, indicating its potential use as an antimicrobial agent. Studies suggest that it can inhibit the growth of bacteria and fungi, making it a candidate for further development in pharmaceutical applications.

- Antitumor Activity : Preliminary studies have shown that derivatives of this compound may possess antitumor properties. The mechanism is believed to involve interactions with cellular proteins, potentially disrupting cancer cell proliferation pathways.

- Mechanism of Action : The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, which may affect their function and lead to inhibition of specific biological pathways. This interaction is crucial for understanding how the compound can enhance or inhibit biological activity.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antimicrobial Study : A study examined the effectiveness of this compound against various bacterial strains. Results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent. The compound's activity was compared to standard antibiotics, showing comparable or enhanced effects against resistant strains.

- Antitumor Research : In vitro assays using cancer cell lines demonstrated that this compound exhibited cytotoxic effects, with IC50 values indicating effective concentration ranges for inhibiting cell growth. Further mechanistic studies are needed to elucidate its precise action on cancer cells.

- Chemical Reactivity Studies : Investigations into the reactivity of this compound have shown that it can participate in various chemical reactions, including nucleophilic substitutions that lead to the formation of more complex organic molecules. This property makes it a valuable intermediate in organic synthesis.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds is useful:

| Compound Name | Structure Description | Biological Activity |

|---|---|---|

| Benzophenone | Lacks halogen substitution; simple ketone structure | Limited biological activity |

| 4-Chlorobenzophenone | Chlorine atom at para position | Moderate antimicrobial properties |

| 2-Bromo-2’-chlorobenzophenone | Contains both bromine and chlorine atoms | Increased reactivity; potential antitumor activity |

The unique ortho-positioned chloromethyl group in this compound enhances its reactivity compared to other derivatives, allowing for specific interactions that contribute to its biological activities.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for (2-(Chloromethyl)phenyl)(phenyl)methanone, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation using a chloromethyl-substituted benzoyl chloride and biphenyl in the presence of a Lewis acid catalyst (e.g., AlCl₃). Post-acylation functionalization, such as chlorination, may introduce the chloromethyl group. Reaction optimization should focus on temperature control (50–80°C), solvent selection (e.g., dichloromethane), and catalyst stoichiometry (1.2–1.5 equivalents) to minimize side products like diaryl ketones .

- Validation : Monitor reaction progress using TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

- Methodology :

- NMR : Use ¹H/¹³C NMR to identify aromatic protons (δ 7.2–8.0 ppm) and the chloromethyl group (δ ~4.6 ppm for CH₂Cl). 2D NMR (COSY, HSQC) clarifies coupling patterns .

- IR : Confirm the carbonyl stretch (~1680 cm⁻¹) and C-Cl vibrations (~650 cm⁻¹) .

- X-ray Crystallography : Resolve rotational isomerism or crystal packing effects, as seen in analogous benzophenone derivatives .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Data :

- Molecular Weight : ~246.7 g/mol (calculated).

- Solubility : Low in water; soluble in polar aprotic solvents (e.g., DMF, DMSO).

- Stability : Hydrolytically sensitive due to the chloromethyl group; store under inert atmosphere .

Advanced Research Questions

Q. How does the chloromethyl group influence reactivity in cross-coupling reactions compared to non-halogenated analogs?

- Analysis : The chloromethyl group acts as an electrophilic site for nucleophilic substitution (e.g., SN2 with amines or thiols) or Suzuki-Miyaura coupling. Comparative studies with methyl or trifluoromethyl analogs (e.g., ) show enhanced reactivity due to the C-Cl bond’s polarizability .

- Experimental Design : Screen palladium catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃) in THF/water mixtures. Monitor by GC-MS .

Q. What computational approaches predict the compound’s electronic structure and potential bioactivity?

- Methodology :

- DFT Calculations : Optimize geometry using B3LYP/6-31G* to map HOMO/LUMO orbitals and electrostatic potential surfaces. Compare with experimental NMR shifts .

- Docking Studies : Screen against antimicrobial targets (e.g., bacterial topoisomerase IV) using AutoDock Vina. Validate with in vitro assays .

Q. How can conflicting crystallographic data on rotational isomerism be reconciled?

- Case Study : Analogous benzophenones (e.g., ) exhibit torsional angles of 10–20° between aromatic rings due to steric hindrance. For the chloromethyl derivative, dynamic NMR can detect rotamers, while variable-temperature XRD resolves energy barriers .

Data Contradiction and Resolution

Q. Why do NMR spectra sometimes show unexpected splitting patterns for the chloromethyl group?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。